

Val-Gly-Ser-Glu molecular weight and formula

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Compound of Interest

Compound Name: Val-Gly-Ser-Glu

Cat. No.: B1330616

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An In-depth Technical Guide to the Tetrapeptide **Val-Gly-Ser-Glu**

This guide provides a comprehensive overview of the chemical and physical properties of the tetrapeptide **Val-Gly-Ser-Glu**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental characteristics of **Val-Gly-Ser-Glu**, including its chemical formula and molecular weight, are derived from the constituent amino acids. The formation of a peptide bond between each amino acid results in the loss of one water molecule per bond. For a tetrapeptide, three water molecules are eliminated.

Constituent Amino Acids

The properties of the individual amino acids that constitute **Val-Gly-Ser-Glu** are summarized below.

Amino Acid	3-Letter Code	1-Letter Code	Chemical Formula	Molar Mass (g/mol)
Valine	Val	V	C ₅ H ₁₁ NO ₂	117.15[1][2][3]
Glycine	Gly	G	C ₂ H ₅ NO ₂	75.07[4]
Serine	Ser	S	C ₃ H ₇ NO ₃	105.09[5][6][7]
Glutamic Acid	Glu	E	C ₅ H ₉ NO ₄	147.13[8][9][10]

Val-Gly-Ser-Glu Tetrapeptide Properties

The molecular formula and weight of the tetrapeptide are calculated by summing the values of the constituent amino acids and subtracting the mass of three water molecules (H_2O , Molar Mass $\approx 18.015 \text{ g/mol}$) lost during the formation of the three peptide bonds.

Property	Value
Chemical Formula	$\text{C}_{15}\text{H}_{26}\text{N}_4\text{O}_8$
Monoisotopic Mass	390.1754 Da
Average Molecular Weight	390.39 g/mol

Calculation of Molecular Formula:

- Sum of atoms: $(\text{C}_5\text{H}_{11}\text{NO}_2) + (\text{C}_2\text{H}_5\text{NO}_2) + (\text{C}_3\text{H}_7\text{NO}_3) + (\text{C}_5\text{H}_9\text{NO}_4) = \text{C}_{15}\text{H}_{32}\text{N}_4\text{O}_{11}$
- Subtract 3 H_2O : $\text{C}_{15}\text{H}_{32}\text{N}_4\text{O}_{11} - \text{H}_6\text{O}_3 = \text{C}_{15}\text{H}_{26}\text{N}_4\text{O}_8$

Calculation of Average Molecular Weight:

- Sum of masses: $117.15 + 75.07 + 105.09 + 147.13 = 444.44 \text{ g/mol}$
- Subtract 3 H_2O : $444.44 - (3 * 18.015) = 390.395 \text{ g/mol}$

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of **Val-Gly-Ser-Glu**.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual synthesis approach using Fmoc chemistry.

- Resin Preparation: Swell 2-chlorotrityl chloride resin in dimethylformamide (DMF) for 30 minutes.

- **First Amino Acid Loading:** Attach Fmoc-Glu(OtBu)-OH to the resin using diisopropylethylamine (DIPEA) in dichloromethane (DCM). Agitate for 1-2 hours. Cap any remaining active sites with methanol.
- **Deprotection:** Remove the Fmoc group using 20% piperidine in DMF for 20 minutes to expose the free amine.
- **Amino Acid Coupling:** Couple the subsequent Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH) sequentially. Use a coupling reagent cocktail such as HBTU/HOBt in the presence of DIPEA in DMF. Monitor reaction completion with a Kaiser test.
- **Washing:** After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- **Cleavage and Global Deprotection:** Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
- **Precipitation and Lyophilization:** Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize the crude peptide to obtain a powder.

Purification by Reverse-Phase HPLC (RP-HPLC)

- **Sample Preparation:** Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
- **Column:** Use a C18 stationary phase column.
- **Mobile Phases:**
 - Solvent A: 0.1% TFA in water.
 - Solvent B: 0.1% TFA in acetonitrile.
- **Gradient Elution:** Purify the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 10 mL/min.

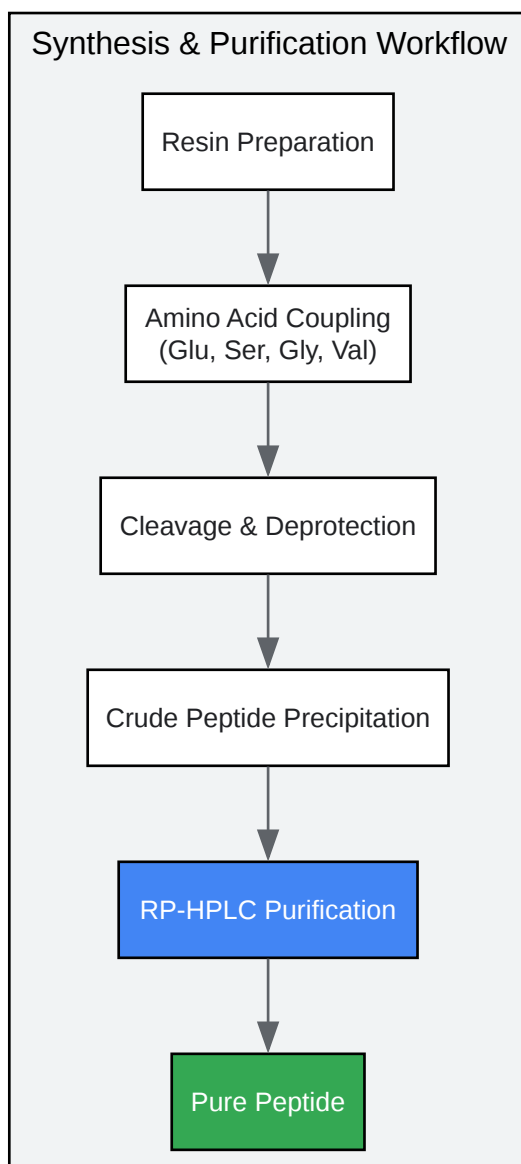
- **Detection:** Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
- **Fraction Collection:** Collect fractions corresponding to the major peak.
- **Analysis and Lyophilization:** Analyze the purity of the collected fractions by analytical RP-HPLC and pool the pure fractions for lyophilization.

Characterization by Mass Spectrometry

- **Sample Preparation:** Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
- **Instrumentation:** Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
- **Analysis:** Infuse the sample directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-1000).
- **Data Interpretation:** Confirm the identity of the peptide by matching the observed m/z of the protonated molecular ion $[M+H]^+$ with the calculated theoretical mass.

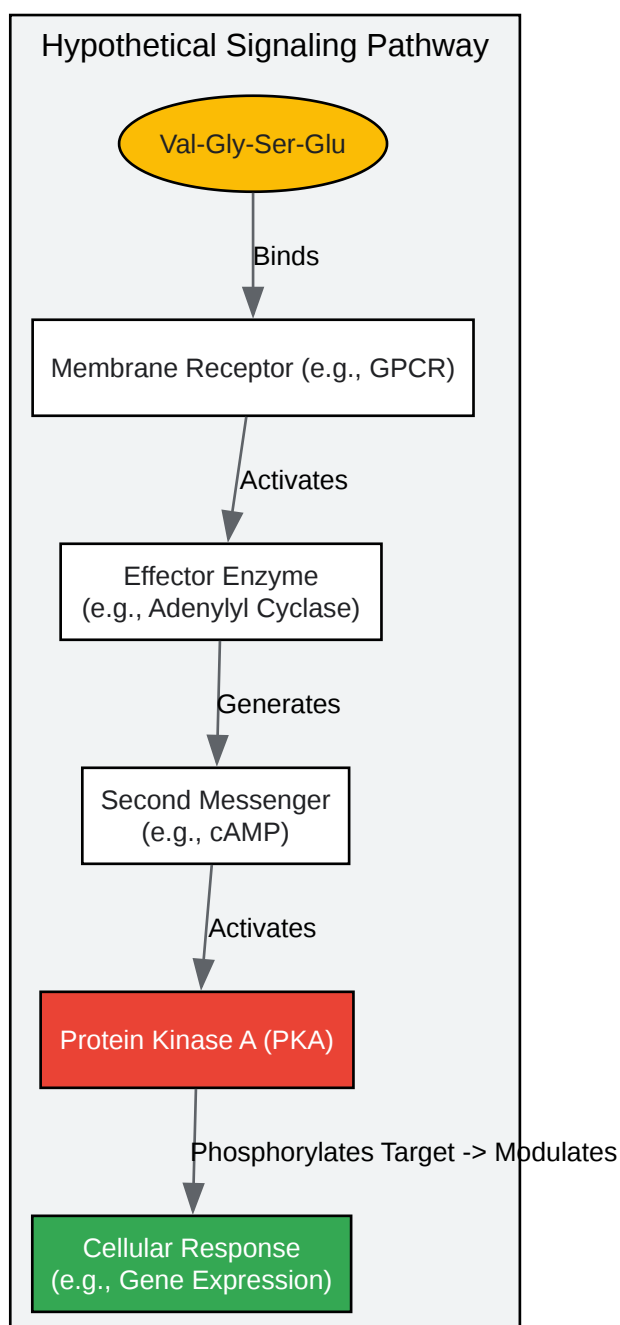
Logical Workflow and Visualization

The following diagrams illustrate key processes relevant to the study and application of **Val-Gly-Ser-Glu**.



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Caption: Workflow for peptide synthesis and purification.



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Caption: A hypothetical cell signaling pathway for **Val-Gly-Ser-Glu**.

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